N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative within the [1,2,4]triazolo[4,3-a]pyridine scaffold, a heterocyclic system of significant pharmacological interest. Key structural features include:
Properties
IUPAC Name |
N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-2-20-23-24-21-12-11-19(15-25(20)21)29(27,28)26(14-16-7-4-3-5-8-16)18-10-6-9-17(22)13-18/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUQASKFPYHBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Fusing the Triazole and Pyridine Rings: The triazole ring is then fused with a pyridine ring through a condensation reaction, often using a suitable catalyst and solvent.
Introduction of Substituents: The benzyl, ethyl, and fluorophenyl groups are introduced through various substitution reactions, typically involving nucleophilic or electrophilic reagents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substituent effects and biological activity:
Key Observations :
Substituent Effects on Activity :
- 3-Ethyl vs. 3-Methyl : The 3-ethyl analog in exhibits superior antimalarial activity (IC50 = 2.24 µM) compared to 3-methyl derivatives (e.g., compound 8h in ), likely due to enhanced hydrophobic interactions with falcipain-2, a malarial protease target .
- Aryl Group Substitutions : Electron-withdrawing groups (e.g., 3-F in ) improve target affinity over electron-donating groups (e.g., 4-OCH3 in ), as evidenced by docking studies .
Positional Isomerism :
- Compound P048-0981 (R3=3-F, R2=4-OCH3) and its isomer in (R3=3-F, R2=4-OCH3) highlight the critical role of substitution patterns. For instance, the para-methoxy group in may stabilize π-cation interactions with the target’s active site.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., 6e , lacking a benzyl group) are synthesized in higher yields (80% vs. 67% for 8h ), suggesting trade-offs between structural complexity and scalability.
Biological Activity
N-benzyl-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazolopyridine sulfonamide class, which has garnered attention for its potential biological activities, particularly in the realms of antimalarial and anticancer research. This compound's unique structural features make it a promising candidate for various therapeutic applications.
Structural Characteristics
The compound features a triazole ring fused to a pyridine structure, with substituents including a benzyl group, an ethyl group, and a fluorophenyl moiety. This configuration contributes to its diverse biological activity.
| Feature | Description |
|---|---|
| Triazole Ring | Provides stability and biological activity |
| Pyridine Structure | Enhances interaction with biological targets |
| Benzyl Group | Increases lipophilicity and potential for enzyme inhibition |
| Fluorophenyl Moiety | Modulates electronic properties and enhances binding affinity |
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the triazolopyridine class. Specifically, this compound has shown promising results in vitro against Plasmodium falciparum, the causative agent of malaria. In a study evaluating various derivatives, compounds demonstrated IC50 values as low as 2.24 μM, indicating significant inhibitory effects on the parasite's growth .
Anticancer Properties
In addition to its antimalarial activity, this compound has been investigated for its anticancer properties. The triazolopyridine scaffold has been associated with various mechanisms of action against cancer cells, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth.
- Cell Cycle Modulation : It can interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in malignant cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Binding to Enzymes : The compound likely binds to the active sites of enzymes critical for pathogen survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It may alter cellular signaling pathways that regulate growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of triazolopyridine derivatives:
- Antimalarial Screening : A virtual library screening identified several promising candidates with significant activity against Plasmodium falciparum .
- Anticancer Activity : Research has shown that related compounds exhibit cytotoxicity against various cancer cell lines through multiple pathways .
- Synthetic Pathways : The synthesis of this compound typically involves multi-step processes allowing for structural modifications that could enhance biological activity .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- In Vivo Studies : Further investigations are needed to confirm the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding the precise mechanisms by which this compound operates could lead to more targeted therapies.
- Analog Development : Synthesis of analogs could optimize pharmacological properties and broaden therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
